1,2,3,4-Tetrakis(bromomethyl)benzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrakis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br4/c11-3-7-1-2-8(4-12)10(6-14)9(7)5-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYIEWLCGSETQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)CBr)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376708 | |
| Record name | 1,2,3,4-tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51678-43-4 | |
| Record name | 1,2,3,4-tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Direct Linker Synthesis Followed by Framework Assembly:
This is the most common and controlled strategy. It involves the chemical modification of 1,2,3,4-tetrakis(bromomethyl)benzene to create a stable, polyfunctional linker molecule before its use in framework synthesis. For example, the four bromomethyl groups can be converted to tetracarboxylate or tetrakis(boronic acid) functionalities. This new linker is then purified and reacted with metal ions or clusters (for MOFs) or other organic building blocks (for COFs) under solvothermal or ionothermal conditions. uu.nl This approach allows for precise control over the resulting framework's structure and properties, as the linker's geometry is pre-defined. The reaction of 1,2,4,5-tetrakis(bromomethyl)benzene (B96394) with tosylated diethylenetriamine (B155796) to selectively form a single tricyclic product illustrates the potential for creating complex, conformationally-defined building blocks from such precursors. researchgate.net
Post Synthetic Modification Psm :
In this strategy, a pre-synthesized MOF or COF is used as a scaffold, which is then functionalized using 1,2,3,4-tetrakis(bromomethyl)benzene. The framework must contain reactive sites (e.g., -NH₂, -OH, or other nucleophilic groups) that can react with the bromomethyl groups. berkeley.edu this compound would act as a cross-linker, covalently stitching together different parts of the framework. This can significantly enhance the mechanical and chemical stability of the material. It can also be used to introduce new functionalities or to reduce the pore size in a controlled manner. The reaction would proceed via nucleophilic substitution, similar to the "grafting to" mechanism in polymers. The success of PSM depends on the stability of the parent framework under the conditions required for the modification reaction. berkeley.edu
Crystallographic Analysis and Solid State Structural Elucidation of Tetrakis Bromomethyl Benzenes
Single-Crystal X-ray Diffraction Studies of 1,2,4,5-Tetrakis(bromomethyl)benzene (B96394)
Single-crystal X-ray diffraction provides definitive insight into the three-dimensional architecture of molecules in the solid state. For 1,2,4,5-tetrakis(bromomethyl)benzene, these studies reveal a highly ordered structure governed by specific molecular geometry and a network of non-covalent interactions.
The molecule of 1,2,4,5-tetrakis(bromomethyl)benzene, with the chemical formula C₁₀H₁₀Br₄, possesses a notable symmetry in the crystalline state. iucr.orgscbt.comsigmaaldrich.com X-ray structure determinations show that the molecule lies on a crystallographic inversion center, which is located at the geometric center of the benzene (B151609) ring. iucr.orgresearchgate.net This inherent symmetry means that only half of the molecule is crystallographically unique.
The bromomethyl groups are displaced from the plane of the benzene ring. researchgate.net Specifically, the two bromomethyl groups at opposite positions (e.g., at carbons C1 and C1') point to one side of the ring, while the other two (at C2 and C2') point to the opposite side, resulting in an 'anti' conformation. researchgate.net This arrangement helps to minimize steric strain between the bulky bromomethyl substituents. researchgate.net
The geometric parameters, such as bond lengths and angles, are within expected ranges for this type of compound. The carbon-carbon bonds within the benzene ring show typical aromatic character. iucr.org The refinement of the crystal structure against all reflections resulted in an R-factor of 0.037, indicating a high-quality structural solution. iucr.org
Interactive Table: Selected Geometric Parameters for 1,2,4,5-Tetrakis(bromomethyl)benzene
| Parameter | Value (Å or °) | Description |
| C-C (ring, mean) | ~1.39 Å | Average carbon-carbon bond length in the benzene ring. iucr.org |
| C-CH₂ | ~1.51 Å | Bond length between a ring carbon and a methylene (B1212753) carbon. |
| C-Br | ~1.95 Å | Bond length between a methylene carbon and a bromine atom. |
| C-C-C (ring) | ~120° | Bond angles within the benzene ring, typical for sp² hybridization. |
| C(ring)-C(ring)-CH₂ | ~121° | Angle indicating the attachment of the bromomethyl group to the ring. |
| C(ring)-CH₂-Br | ~112° | Bond angle within the bromomethyl substituent. |
Note: The values presented are averaged or representative and are based on crystallographic data. Exact values can be found in the referenced literature. iucr.org
Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. acs.org In the crystal structure of 1,2,4,5-tetrakis(bromomethyl)benzene, short bromine-bromine (Br···Br) contacts are a key feature stabilizing the packing arrangement. iucr.orgresearchgate.netresearchgate.net These interactions link adjacent molecules. The distances of these contacts are typically shorter than the sum of the van der Waals radii of two bromine atoms (~3.70 Å), indicating a significant attractive force. Studies on related bromomethyl-substituted benzenes classify these interactions into different types based on their geometry. nih.gov For instance, Type I interactions involve two equal C-Br···Br angles, while Type II interactions have angles of approximately 90° and 180°. nih.gov These Br···Br contacts are crucial in forming the extended supramolecular architecture. researchgate.net
In addition to halogen bonds, the crystal structure is stabilized by a network of weak C–H···Br hydrogen bonds. iucr.orgresearchgate.netresearchgate.net In these interactions, the hydrogen atoms of the methylene (–CH₂–) groups and the aromatic ring act as hydrogen bond donors, while the bromine atoms act as acceptors. researchgate.net These interactions, though individually weak, are numerous and collectively contribute significantly to the cohesion of the crystal. researchgate.net The geometry of these C–H···Br bonds, defined by their length and the C–H···Br angle, falls within the accepted ranges for such weak hydrogen bonds. The interplay between these hydrogen bonds and the Br···Br contacts creates a robust, three-dimensional network that defines the crystal lattice. iucr.orgresearchgate.net
While directional interactions like halogen and hydrogen bonds guide the specific geometry of the molecular packing, the major contribution to the cohesive energy of the crystal comes from non-directional dispersion forces. researchgate.net A quantitative analysis of the cohesive energy in the crystal structures of derivatives of 1,2,4,5-tetrakis(bromomethyl)benzene was performed using OPiX calculations (a program for optimizing intermolecular packing). researchgate.net These calculations demonstrated that dispersion interactions account for the largest share of the lattice energy. researchgate.net This finding underscores that while specific, directional interactions are crucial for determining the structural arrangement, the cumulative effect of van der Waals dispersion forces is the primary factor responsible for holding the molecules together in the crystalline state.
Intermolecular Interactions Directing Crystal Packing and Lattice Formation
Structural Characteristics and Packing Motifs of Other Tetrakis(bromomethyl)benzene Isomers
The spatial arrangement of bromomethyl groups on the benzene ring in tetrakis(bromomethyl)benzene isomers significantly influences their molecular conformation and crystal packing. X-ray structure determinations of the 1,2,3,5- and 1,2,4,5-isomers reveal that the packing of these molecules in the solid state is primarily governed by intermolecular interactions involving the bromomethyl groups, namely C-H···Br and Br···Br contacts. iucr.orgresearchgate.net
In the case of 1,2,3,5-tetrakis(bromomethyl)benzene , the molecule adopts a conformation where the bromomethyl groups at positions 1, 2, 3, and 5 exhibit a "+-+" pattern, indicating their displacement above and below the plane of the benzene ring. researchgate.net The crystal packing is characterized by a network of these intermolecular interactions. The packing diagram reveals a layered structure where molecules are linked, forming a complex three-dimensional network. researchgate.net
For 1,2,4,5-tetrakis(bromomethyl)benzene , the molecule possesses a crystallographic inversion center located at the center of the benzene ring. iucr.orgresearchgate.net This inherent symmetry dictates a specific conformation where the bromomethyl groups are positioned alternately above and below the ring plane. researchgate.net The crystal structure is stabilized by both intermolecular Br···Br and C-H···Br interactions. iucr.orgresearchgate.net The packing of these molecules results in a well-defined arrangement, driven by the interplay of these secondary interactions. iucr.orgresearchgate.netresearchgate.net
The analysis of these isomers highlights the critical role of weak intermolecular forces in directing the assembly of molecules in the crystalline state. researchgate.net The specific substitution pattern of the bromomethyl groups not only determines the molecular symmetry but also the nature and geometry of the resulting supramolecular architecture.
The following table summarizes key crystallographic data for the 1,2,4,5- and 1,2,3,5-tetrakis(bromomethyl)benzene isomers.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions |
|---|---|---|---|---|
| 1,2,4,5-Tetrakis(bromomethyl)benzene | C10H10Br4 | Monoclinic | P2(1)/c | a = 8.339 Å, b = 10.375 Å, c = 8.431 Å, β = 115.54° |
| 1,2,3,5-Tetrakis(bromomethyl)benzene | C10H10Br4 | Monoclinic | P2(1)/c | a = 11.554 Å, b = 10.749 Å, c = 11.135 Å, β = 98.41° |
An exploration into the chemical reactivity and advanced organic transformations of tetrakis(bromomethyl)benzenes, with a primary focus on the 1,2,4,5-isomer, reveals a versatile platform for the synthesis of complex molecular architectures. The presence of four reactive bromomethyl groups on a central benzene ring allows for a multitude of synthetic pathways, leading to the construction of macrocycles, cage compounds, and spirocyclic systems.
Applications in Materials Science and Supramolecular Architecture
Role in Supramolecular Chemistry (primarily 1,2,4,5-isomer)
Supramolecular chemistry relies on non-covalent bonds to construct large, well-organized structures. The rigid core and multiple reactive sites of 1,2,4,5-tetrakis(bromomethyl)benzene (B96394) make it a valuable component in this field.
Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules. 1,2,4,5-Tetrakis(bromomethyl)benzene is a precursor for synthesizing larger macrocycles and cage-like molecules capable of acting as hosts. For instance, it is used to create bis(tetraazacrown) receptors. In these syntheses, the tetrakis(bromomethyl)benzene acts as an alkylating agent, with its structure directing the regioselective formation of complex tricyclic systems. researchgate.net These elaborate structures possess cavities that can include guest molecules.
The reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with other compounds, such as tosylated diethylenetriamine (B155796), selectively yields a single tricyclic regioisomer, demonstrating a high degree of control in the formation of these complex hosts. researchgate.net Similarly, its reaction with dithiols can produce hexathia-cyclophanes, which are another class of molecules with host potential. researchgate.net
Calixarenes are cup-shaped macrocycles used extensively in supramolecular chemistry. Modifying their "upper" or "lower" rims alters their properties and hosting abilities. While rare, a fully bridged cage system has been synthesized by reacting a tetrakis-bromomethylated compound with a long-chain bisphenol, although the yield was very low. nih.gov This demonstrates the potential, albeit challenging, use of tetrakis(bromomethyl)benzenes to create complex, capped calixarene (B151959) structures. The reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with N-substituted imidazoles also leads to the formation of tetrapodal imidazolium (B1220033) ligands, which can self-assemble into complex cages. sigmaaldrich.com
The symmetrical and reactive nature of 1,2,4,5-tetrakis(bromomethyl)benzene makes it an excellent building block for creating self-assembling systems. It has been used in the synthesis of tetrapodal imidazolium ligands which, in the presence of silver ions, self-assemble into carbene cages. sigmaaldrich.com Furthermore, its use as a bridging ligand is seen in the formation of heterotrimetallic assemblies. Metallodithiolene complexes containing 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz), a derivative of the brominated compound, can chelate other metal ions to form trimetallic arrays. nih.gov These structures are of interest for controlling the spatial orientation of redox-active groups. nih.gov The crystal packing of bromomethyl-substituted benzenes themselves is influenced by weak intermolecular interactions like C-H···Br hydrogen bonds and Br···Br contacts, which guide their assembly in the solid state. researchgate.netresearchgate.net
Building Blocks for Polymeric Materials (primarily 1,2,4,5-isomer)
The ability of 1,2,4,5-tetrakis(bromomethyl)benzene to connect multiple molecular units makes it a key ingredient in the synthesis of advanced polymers.
Table 1: Research Findings on 1,2,4,5-Tetrakis(bromomethyl)benzene Applications
| Application Area | Specific Use | Key Finding | Reference |
|---|---|---|---|
| Supramolecular Chemistry | Synthesis of bis(tetraazacrown)s | Acts as a template for regioselective alkylation to form complex host molecules. | researchgate.net |
| Supramolecular Chemistry | Synthesis of thiacyclophanes | Used as a starting material for creating cyclophane structures. | sigmaaldrich.comscbt.comchemicalbook.com |
| Supramolecular Chemistry | Self-assembly of metal-organic cages | Forms tetrapodal ligands that self-assemble with metal ions into cage structures. | sigmaaldrich.com |
| Polymer Chemistry | Crosslinking agent | Improves mechanical and thermal properties of polymers like epoxy resins. | guidechem.com |
| Materials Science | Synthesis of Porous Aromatic Frameworks (PAFs) | Used as a building block, though related brominated aromatic compounds are more common for creating high surface area materials. | rsc.orgrsc.org |
Porous Organic Polymers (POPs) and Porous Aromatic Frameworks (PAFs) are materials characterized by high surface areas and permanent porosity, making them useful for gas storage and separation. While tetrakis(bromomethyl)benzene isomers are suitable building blocks, research in this specific area often employs related tetrahedral or planar brominated monomers like tetrakis(4-bromophenyl)methane (B171993) or 1,3,5-tris(4-bromophenyl)benzene. rsc.orgrsc.org These monomers are polymerized through reactions like the Yamamoto-type Ullmann or Suzuki coupling to form rigid, porous networks. rsc.orgrsc.org For example, PAF-5, synthesized from 1,3,5-tris(4-bromophenyl)benzene, exhibits high stability and a large surface area, making it effective for adsorbing organic pollutants. rsc.org Similarly, "click-based" POPs have been created using tetrahedral building blocks, resulting in thermally and chemically stable polymers with high surface areas suitable for gas storage. northwestern.edu The principles used in these syntheses are directly applicable to tetrakis(bromomethyl)benzene isomers for the creation of novel porous materials.
Design and Synthesis of Covalent Organic Frameworks (COFs) and Metal–Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with ordered structures and high surface areas. espublisher.comsci-hub.se The design of these materials relies on the judicious selection of molecular building blocks—organic linkers and, in the case of MOFs, metal nodes—that self-assemble into extended, periodic networks. youtube.comyoutube.com The geometry and functionality of the organic linker are paramount in determining the final topology, pore size, and chemical properties of the framework. researchgate.net
1,2,3,4-Tetrakis(bromomethyl)benzene is conceptually an ideal precursor for a polyfunctional organic linker for the synthesis of complex COFs and MOFs. While not typically used directly in solvothermal synthesis due to the reactivity of the C-Br bond under such conditions, it serves as a versatile starting material for creating more stable, functionalized linkers.
The key attributes of this compound as a linker precursor include:
Tetra-functionality: It possesses four reactive sites, enabling the formation of highly connected and potentially robust 3D frameworks. High connectivity is known to enhance the structural stability of MOFs and COFs. researchgate.net
Defined Geometry: The four functional groups are arranged on an aromatic ring in a specific 1,2,3,4-pattern. This constrained, lower-symmetry geometry, compared to more common 1,2,4,5- or 1,3,5-substituted linkers, can be exploited to direct the formation of novel and complex network topologies that are otherwise inaccessible.
Chemical Versatility: The bromomethyl groups are readily converted into a wide array of other functional groups more suitable for coordination chemistry. These transformations allow for the precise tuning of the linker's length, rigidity, and electronic properties.
The conceptual pathway involves a two-step process: first, the conversion of the bromomethyl groups into desired coordinating functionalities, and second, the use of this newly synthesized linker in the framework assembly.
| Target Functional Group | Potential Conversion Reaction | Relevance to Framework Synthesis |
| Carboxylate (-COOH) | Oxidation or reaction with cyanide followed by hydrolysis | Forms strong, directional coordination bonds with metal ions in MOFs. researchgate.net |
| Pyridyl or Imidazolyl | Nucleophilic substitution with pyridine (B92270) or imidazole (B134444) derivatives | Acts as a neutral N-donor linker for MOF synthesis. |
| Boronic Acid (-B(OH)₂) | Grignard formation followed by reaction with a trialkyl borate | Enables formation of boroxine (B1236090) or boronate ester linkages in COFs. nih.gov |
| Amine (-NH₂) | Gabriel synthesis or related amination reactions | Used for forming imine-linked COFs. |
| Phosphonate (-PO₃H₂) | Arbuzov reaction | Provides alternative coordination sites for MOFs with high stability. nih.gov |
There are two primary strategies for incorporating aromatic units derived from this compound into extended network structures like MOFs and COFs.
Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular Geometry and Electronic Properties
The molecular geometry of 1,2,3,4-tetrakis(bromomethyl)benzene is dictated by the steric and electronic effects of the four adjacent bromomethyl substituents on the benzene (B151609) ring. The significant steric hindrance forces the bromomethyl groups to orient themselves above and below the plane of the benzene ring to minimize repulsive interactions. This arrangement leads to a distorted, non-planar conformation of the molecule.
X-ray crystallography studies on the closely related isomer, 1,2,4,5-tetrakis(bromomethyl)benzene (B96394), reveal a pattern of displacement of the bromomethyl groups from the ring plane. It is expected that this compound would exhibit a similar trend, with the four adjacent substituents likely adopting an alternating "up-down-up-down" or a similar conformation relative to the benzene ring to alleviate steric strain.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. For this compound, the electron-withdrawing nature of the bromine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.
Table 1: Predicted Molecular Geometry Parameters for this compound
| Parameter | Predicted Value Range | Description |
| C-C (aromatic) bond length | 1.39 - 1.41 Å | The length of the carbon-carbon bonds within the benzene ring. |
| C-C (alkyl) bond length | 1.50 - 1.54 Å | The length of the bond between a ring carbon and a bromomethyl carbon. |
| C-H bond length | 1.08 - 1.10 Å | The length of the carbon-hydrogen bonds in the bromomethyl groups. |
| C-Br bond length | 1.93 - 1.97 Å | The length of the carbon-bromine bond. |
| C-C-C (aromatic) bond angle | ~120° | The angle between three adjacent carbon atoms in the benzene ring. |
| C-C-C (substituent) bond angle | 118° - 122° | The angle involving a substituent-bearing ring carbon. |
| C-C-Br bond angle | 110° - 114° | The angle within the bromomethyl group. |
| Dihedral Angle (C-C-C-C) | ~0° (for a planar ring) | The torsion angle of the benzene ring, which may show slight puckering. |
Table 2: Predicted Electronic Properties for this compound
| Property | Predicted Value | Description |
| HOMO Energy | -8.0 to -9.0 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.0 to -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 6.0 to 8.0 eV | An indicator of chemical stability and reactivity. |
| Dipole Moment | > 0 D | The molecule is expected to have a net dipole moment due to its asymmetric substitution pattern. |
Theoretical Modeling of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a solid-state, known as crystal packing, is governed by a complex interplay of intermolecular forces. Theoretical modeling can elucidate these interactions and predict the most stable crystal structure. For brominated organic compounds, halogen bonds (Br···Br) and weak hydrogen bonds (C-H···Br) are particularly significant.
Studies on isomers like 1,2,4,5-tetrakis(bromomethyl)benzene have shown that the crystal packing is primarily determined by interactions involving the bromomethyl groups. Specifically, networks of C–H···Br weak hydrogen bonds and short Br···Br contacts are the defining features. These interactions create a robust supramolecular architecture that holds the molecules together in the crystal lattice.
In the case of this compound, similar interactions are expected to dominate its crystal packing. The presence of multiple hydrogen bond donors (the C-H groups of the bromomethyl moieties) and acceptors (the bromine atoms) allows for the formation of an extensive network of C-H···Br interactions. Furthermore, the bromine atoms can participate in halogen bonding, where a region of positive electrostatic potential on one bromine atom interacts with a negative region on a neighboring one. These Br···Br contacts, often shorter than the sum of their van der Waals radii, play a crucial role in the cohesive energy of the crystal.
Theoretical models, such as those using atom-atom potential methods or more sophisticated DFT calculations with dispersion corrections, can be employed to calculate the lattice energy and predict the most favorable packing arrangement. These models can also quantify the energetic contribution of each type of intermolecular interaction, providing a deeper understanding of the forces driving crystal formation.
Table 3: Key Intermolecular Interactions in the Predicted Crystal Structure of this compound
| Interaction Type | Typical Distance Range | Strength | Description |
| C-H···Br Hydrogen Bond | 2.8 - 3.2 Å | Weak | An attractive interaction between a hydrogen atom on a bromomethyl group and a bromine atom of a neighboring molecule. |
| Br···Br Halogen Bond | 3.4 - 3.7 Å | Weak to Moderate | An attractive interaction between bromine atoms of adjacent molecules, contributing significantly to the crystal packing. |
| π-π Stacking | > 3.5 Å | Weak | Interactions between the electron clouds of the benzene rings of adjacent molecules, likely less significant due to steric hindrance from the substituents. |
| van der Waals Forces | Variable | Weak | Non-specific attractive or repulsive forces between all atoms. |
Prediction of Reactivity, Reaction Pathways, and Regioselectivity
Theoretical chemistry can also predict how a molecule will behave in a chemical reaction. This includes identifying the most likely sites for chemical attack, the mechanism of the reaction, and which of several possible products will be preferentially formed (regioselectivity).
The reactivity of this compound is dominated by the four bromomethyl groups. The C-Br bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This makes the methylene (B1212753) carbons susceptible to nucleophilic attack, leading to substitution reactions. These reactions are the basis for this compound's use as a building block in organic synthesis, particularly for creating larger, cyclic structures.
Computational methods can be used to model these nucleophilic substitution reactions. By calculating the activation energies for different reaction pathways, it is possible to predict the most favorable mechanism (e.g., SN1 vs. SN2) and the regioselectivity of the reaction. For a molecule with four similar reactive sites, regioselectivity can be a complex issue. The initial substitution at one site may influence the reactivity of the remaining sites through electronic and steric effects.
For instance, in reactions with a dinucleophile to form a macrocycle, computational modeling can help predict the likelihood of forming the desired cyclic product versus oligomeric or polymeric byproducts. The calculations would consider the conformational flexibility of the substrate and the transition states leading to different products.
While specific computational studies on the reactivity of this compound are not detailed in the provided search results, the general principles of physical organic chemistry, supported by theoretical calculations on similar systems, suggest that the reactivity will be governed by the accessibility of the electrophilic carbon atoms and the stability of the transition states. Steric hindrance between the adjacent bromomethyl groups could lead to differences in reactivity among the four sites, a feature that could be exploited for selective synthesis and would be a key focus of any predictive computational study.
Table 4: Predicted Reactivity Parameters and Reaction Characteristics
| Parameter / Characteristic | Prediction | Implication for Reactivity |
| Most Reactive Sites | Methylene carbons of the bromomethyl groups | Highly susceptible to nucleophilic substitution. |
| Reaction Type | Nucleophilic Substitution (likely SN2) | Forms new bonds by replacing the bromine atoms. |
| Key Influencing Factors | Steric hindrance, nature of the nucleophile, solvent | These factors will determine the reaction rate and outcome. |
| Predicted Regioselectivity | Potentially complex due to four adjacent reactive sites | The substitution at one position will influence the reactivity of the others. Computational modeling would be needed to predict the outcome with a given nucleophile. |
Outlook and Future Research Directions
Targeted Synthesis and Comprehensive Characterization of 1,2,3,4-Tetrakis(bromomethyl)benzene
A significant opportunity lies in the development of targeted and efficient synthetic pathways for this compound. While related isomers are commercially available, dedicated synthetic routes for the 1,2,3,4-isomer are less established. sigmaaldrich.comsigmaaldrich.com Future work should focus on optimizing reaction conditions, potentially starting from 1,2,3,4-tetramethylbenzene, to achieve high yields and purity, thereby making this key building block more accessible for broader research.
Following a successful synthesis, a comprehensive characterization is imperative. While basic identifiers are known, detailed structural data is lacking. chemspider.com A thorough investigation using modern analytical techniques is required.
Key Research Objectives:
Spectroscopic Analysis: Detailed Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry to establish an unambiguous spectroscopic signature.
Crystallographic Analysis: Single-crystal X-ray diffraction to determine the precise solid-state structure. This would provide invaluable data on bond lengths, torsion angles, and intermolecular packing interactions, similar to the detailed analyses performed on the 1,2,4,5- and 1,2,3,5-isomers. researchgate.net Understanding these secondary interactions, such as C-H···Br and Br···Br contacts, is crucial for predicting and controlling the assembly of derived materials. researchgate.netresearchgate.net
Exploration of Underexplored Isomeric Reactivity and Transformative Potential
The distinct substitution pattern of this compound is predicted to impart unique reactivity. The four adjacent, or vicinal, bromomethyl groups create a sterically crowded and electronically distinct environment compared to its isomers. This arrangement could facilitate novel intramolecular cyclization reactions or serve as a unique scaffold for creating conformationally rigid structures.
Future research should systematically explore its reactivity with various nucleophiles. For instance, reactions with dithiols or diamines, which produce thiacyclophanes and other macrocycles with the 1,2,4,5-isomer, could yield entirely different cage-like or strained cyclic structures when using the 1,2,3,4-scaffold. researchgate.net The study of how the base catalyst and solvent system influence the conformational outcome of products, as seen in the synthesis of thiacalix chemspider.comarene isomers, could provide a method for selectively producing a desired conformer with specific properties. rsc.org
Advanced Functional Material Design Based on Diverse Tetrakis(bromomethyl)benzene Scaffolds
The tetrakis(bromomethyl)benzene framework is a powerful building block for constructing complex functional materials. The 1,2,4,5-isomer has been successfully used to create dendrimeric organoplatinum complexes, tetrapodal imidazolium (B1220033) ligands, and conformationally constrained cyclic amino acid derivatives. sigmaaldrich.comsigmaaldrich.com
The 1,2,3,4-isomer offers a geometrically distinct platform for material design. Its C₂ᵥ symmetry, compared to the D₂ₕ symmetry of the 1,2,4,5-isomer, could lead to polymers and coordination networks with fundamentally different topologies and properties.
Potential Research Avenues:
Metal-Organic Frameworks (MOFs): The use of this isomer as an organic linker could lead to MOFs with novel pore geometries and functionalities. nih.gov The close proximity of the four connecting points might create unique cavities suitable for selective gas storage or separation.
Porous Organic Cages: The vicinal reactive sites could be ideal for synthesizing discrete molecular cages with well-defined internal voids for guest encapsulation.
Novel Polymers: Polymerization reactions could yield materials with restricted chain mobility, potentially leading to high-performance polymers with enhanced thermal stability or specific optical properties.
Development of Novel Catalytic Systems and Sensing Applications Using Derived Architectures
The architectures derived from this compound are promising candidates for catalysis and chemical sensing. The ability to install four functional groups in a precise and proximal arrangement on a rigid benzene (B151609) core is highly advantageous.
For catalysis, the scaffold could be functionalized to create multimetallic catalysts where the proximity of metal centers enables cooperative effects, leading to enhanced activity or selectivity. The framework can also be used to synthesize unique ligands that stabilize catalytically active species.
In the field of sensing, the unique "pocket" formed by the four functional groups could be tailored for the selective binding of specific ions or small molecules. By incorporating chromogenic or fluorogenic moieties, highly selective chemosensors could be developed. This approach would be analogous to how derivatives of 3,3′,5,5′-tetramethylbenzidine (TMB) have been used to create dual-modal sensors for pH and other analytes. rsc.org The development of such sensors based on the this compound core could open new possibilities in environmental monitoring and biomedical diagnostics.
Q & A
Q. What are the common synthetic routes for preparing 1,2,4,5-tetrakis(bromomethyl)benzene, and how can reaction efficiency be optimized?
The compound is synthesized via radical bromination of 1,2,4,5-tetramethylbenzene using N-bromosuccinimide (NBS) as the bromine source and dibenzoyl peroxide as an initiator. A typical procedure involves refluxing the reactants in tetrachloromethane at 77°C for ~50 minutes, yielding ~15% product after purification . To optimize efficiency:
- Increase stoichiometric excess of NBS (4 equivalents per methyl group).
- Use controlled heating to avoid side reactions (e.g., over-bromination).
- Monitor reaction progress via TLC or GC-MS to isolate intermediates.
Q. What spectroscopic techniques are essential for characterizing the structure and purity of 1,2,4,5-tetrakis(bromomethyl)benzene?
Key methods include:
- ¹H/¹³C NMR : Confirms substitution pattern and bromomethyl group integration (δ ~4.3–4.7 ppm for –CH₂Br protons) .
- FT-IR : Identifies C–Br stretching vibrations (~550–650 cm⁻¹) and aromatic C–H bending .
- X-ray crystallography : Resolves molecular packing dominated by C–H···Br and Br···Br interactions .
- Solid-state ¹³C CP-MAS NMR : Validates crystallinity in polymeric networks (e.g., TMP3 in hypercrosslinked polymers) .
Advanced Research Questions
Q. How does 1,2,4,5-tetrakis(bromomethyl)benzene function as a precursor in designing catalytic systems for direct arylation of heteroaromatic compounds?
The compound reacts with 1-alkylbenzimidazoles in DMF at 80°C to form tetrakis(benzimidazoliummethyl)benzene salts. These salts, combined with Pd(OAc)₂, catalyze C–H arylation of 2-n-butylfuran and 4,5-dimethylthiazole. Key parameters:
- Catalyst loading : 2–5 mol% Pd achieves >80% yield in 12–24 hours .
- Substrate scope : Electron-deficient aryl bromides (e.g., 4-bromoacetophenone) show higher reactivity due to enhanced oxidative addition .
- Mechanism : Pd(0)/Pd(II) cycles are facilitated by benzimidazolium ligands, stabilizing intermediates and reducing catalyst decomposition .
Q. What role does 1,2,4,5-tetrakis(bromomethyl)benzene play in constructing microporous polymers for gas storage applications?
As a tetratopic crosslinker, it reacts with triptycene via Friedel-Crafts alkylation (AlCl₃ catalyst) to form hypercrosslinked polymers (TMP3). These polymers exhibit:
- High surface area : ~600–800 m²/g, enabling H₂ uptake of ~1.2 wt% at 77 K and CO₂ adsorption of ~12 wt% at 273 K .
- Selectivity : CO₂/N₂ selectivity of ~25:1 at 298 K, attributed to polarizable Br groups enhancing quadrupole interactions .
- Characterization : Confirmed by solid-state NMR and gas sorption isotherms .
Q. How do secondary interactions (C–H···Br, Br···Br) influence the crystal packing of bromomethyl-substituted benzenes?
In 1,2,3,5- and 1,2,4,5-tetrakis(bromomethyl)benzene, Br···Br contacts (3.4–3.6 Å) and C–H···Br hydrogen bonds (2.8–3.0 Å) dominate packing. Exceptions occur in ortho-substituted derivatives, where C–H···π interactions prevail. These interactions:
Q. What methodologies employ 1,2,4,5-tetrakis(bromomethyl)benzene in the synthesis of macrocyclic crown ether derivatives?
The compound reacts with bisphenol derivatives under basic conditions (NaH) to form 17-crown-5 ethers. Key steps:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
